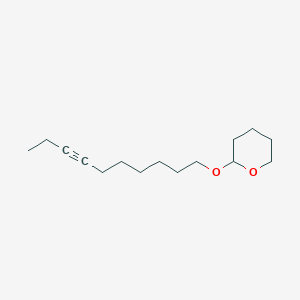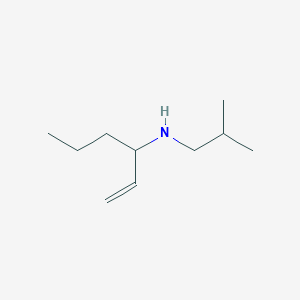![molecular formula C38H30P2 B12551942 [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) CAS No. 847950-01-0](/img/structure/B12551942.png)
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is a complex organophosphorus compound that features a unique structure with two diphenylphosphane groups connected via an ethene-1,2-diyl bridge and phenylene rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various transition metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylphosphane with a suitable precursor that contains the ethene-1,2-diyl and phenylene moieties. One common method involves the use of a Grignard reagent, where the diphenylphosphane is reacted with a halogenated precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent purification processes to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial chemical processes.
作用机制
The mechanism by which [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the ethene-1,2-diyl and phenylene moieties.
Bis(diphenylphosphino)methane: Similar in structure but with a methylene bridge instead of an ethene-1,2-diyl bridge.
1,2-Bis(diphenylphosphino)ethane: Contains an ethane bridge, differing from the ethene-1,2-diyl bridge in the target compound.
Uniqueness
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in forming stable metal complexes with unique reactivity profiles, distinguishing it from other similar ligands.
属性
CAS 编号 |
847950-01-0 |
|---|---|
分子式 |
C38H30P2 |
分子量 |
548.6 g/mol |
IUPAC 名称 |
[3-[2-(3-diphenylphosphanylphenyl)ethenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-5-17-33(18-6-1)39(34-19-7-2-8-20-34)37-25-13-15-31(29-37)27-28-32-16-14-26-38(30-32)40(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-30H |
InChI 键 |
IJOSNJRNYGBNLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=CC4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
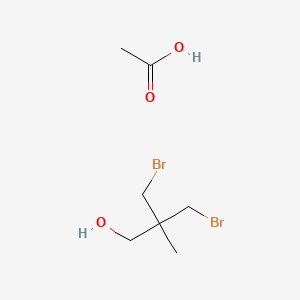
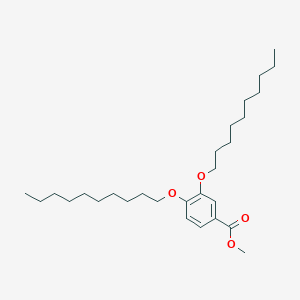
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
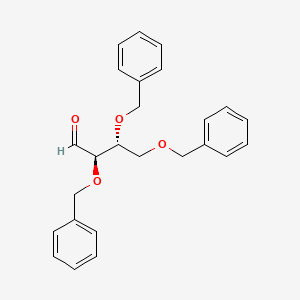
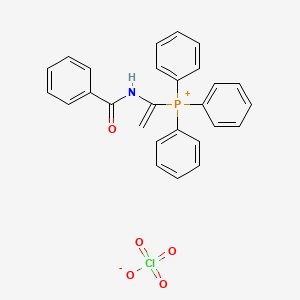
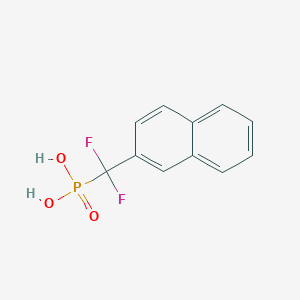
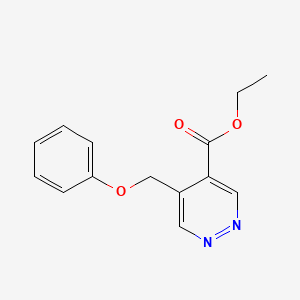

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
